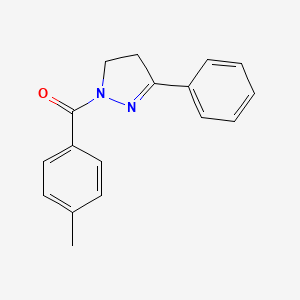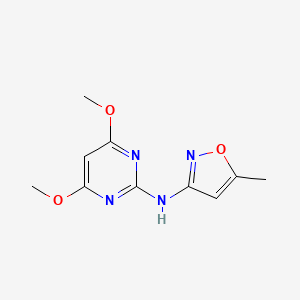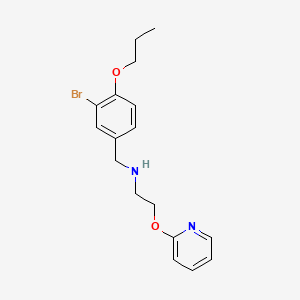
5-(2-ethoxyphenyl)-3-hydroxy-4-(4-isobutoxybenzoyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “5-(2-ethoxyphenyl)-3-hydroxy-4-(4-isobutoxybenzoyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one” is a complex organic molecule that features a pyrrol-2-one core structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “5-(2-ethoxyphenyl)-3-hydroxy-4-(4-isobutoxybenzoyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one” typically involves multi-step organic reactions. The starting materials might include 2-ethoxybenzaldehyde, 4-isobutoxybenzoyl chloride, and 3-pyridinemethanol. The synthesis could involve:
Aldol Condensation: Combining 2-ethoxybenzaldehyde with a suitable ketone to form an intermediate.
Acylation: Reacting the intermediate with 4-isobutoxybenzoyl chloride under Friedel-Crafts acylation conditions.
Cyclization: Forming the pyrrol-2-one ring through cyclization reactions involving the intermediate and 3-pyridinemethanol.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
The compound “5-(2-ethoxyphenyl)-3-hydroxy-4-(4-isobutoxybenzoyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one” can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).
Reduction: Reagents like NaBH₄ (Sodium borohydride) or LiAlH₄ (Lithium aluminium hydride).
Substitution: Reagents like halogens (Br₂, Cl₂) or nucleophiles (NH₃, OH⁻).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, this compound might be studied for its potential biological activities, such as anti-inflammatory or anticancer properties. Its interactions with biological macromolecules could be of interest.
Medicine
In medicinal chemistry, this compound could be explored for drug development. Its structural features might allow it to interact with specific biological targets, making it a candidate for therapeutic agents.
Industry
In the industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of “5-(2-ethoxyphenyl)-3-hydroxy-4-(4-isobutoxybenzoyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one” would depend on its specific application. For instance, if it is used as a drug, it might interact with specific enzymes or receptors in the body, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(2-methoxyphenyl)-3-hydroxy-4-(4-isopropoxybenzoyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one
- 5-(2-ethoxyphenyl)-3-hydroxy-4-(4-tert-butoxybenzoyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one
Uniqueness
The uniqueness of “5-(2-ethoxyphenyl)-3-hydroxy-4-(4-isobutoxybenzoyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one” lies in its specific substituents, which can influence its chemical reactivity and biological activity. The presence of the ethoxy and isobutoxy groups, along with the pyridinylmethyl moiety, can confer unique properties compared to similar compounds.
Eigenschaften
Molekularformel |
C29H30N2O5 |
|---|---|
Molekulargewicht |
486.6 g/mol |
IUPAC-Name |
(4E)-5-(2-ethoxyphenyl)-4-[hydroxy-[4-(2-methylpropoxy)phenyl]methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C29H30N2O5/c1-4-35-24-10-6-5-9-23(24)26-25(27(32)21-11-13-22(14-12-21)36-18-19(2)3)28(33)29(34)31(26)17-20-8-7-15-30-16-20/h5-16,19,26,32H,4,17-18H2,1-3H3/b27-25+ |
InChI-Schlüssel |
QLSPOTIPGMHNNZ-IMVLJIQESA-N |
Isomerische SMILES |
CCOC1=CC=CC=C1C2/C(=C(/C3=CC=C(C=C3)OCC(C)C)\O)/C(=O)C(=O)N2CC4=CN=CC=C4 |
Kanonische SMILES |
CCOC1=CC=CC=C1C2C(=C(C3=CC=C(C=C3)OCC(C)C)O)C(=O)C(=O)N2CC4=CN=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{[5-(2,5-dichlorophenyl)furan-2-yl]methyl}-2-(pyridin-2-yloxy)ethanamine](/img/structure/B13373935.png)
![Methyl 1-[(3-bromophenyl)sulfonyl]-3-piperidinecarboxylate](/img/structure/B13373940.png)
![6-(3,4-Diethoxyphenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13373957.png)
![N-[(5-phenyl-2-furyl)methyl]-beta-alanine](/img/structure/B13373959.png)
![2-[(3-Methoxy-4-propoxybenzyl)amino]-2-methyl-1-propanol](/img/structure/B13373968.png)
![5,7-dimethyl-3-[5-(4-methylphenyl)-1H-pyrazol-3-yl]pyrazolo[1,5-a]pyrimidin-2-yl methyl sulfide](/img/structure/B13373969.png)
![6-(5-Nitro-2-furyl)-3-{[(2-phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13373975.png)
![2,2-dimethyl-5-[4-(trifluoromethyl)phenyl]-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B13373980.png)


![3-[(Benzylsulfanyl)methyl]-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13374001.png)
![N-[2-(hydroxymethyl)phenyl]-2-(6-methoxy-2-naphthyl)propanamide](/img/structure/B13374005.png)

![6-(3-Bromophenyl)-3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13374015.png)
